![molecular formula C17H16N2O3S2 B2560432 N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-43-8](/img/structure/B2560432.png)
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTA is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized by researchers at the University of California, San Francisco in 2004. Since then, MTA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Activity
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been investigated for their antimalarial and potential antiviral activities. These compounds have shown promising results in inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria. Additionally, their molecular docking studies suggest potential for targeting SARS-CoV-2 proteins, indicating a broad spectrum of antiviral activity (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Properties
These compounds have also been synthesized and evaluated for their antimicrobial and antifungal properties. The creation of new heterocyclic compounds incorporating the sulfamoyl moiety has demonstrated effective antimicrobial activity against various bacteria and fungi, showcasing their potential as new antimicrobial agents (Darwish et al., 2014).
Antitumor Activity
Research into N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives has extended into the field of cancer treatment, with some compounds showing considerable antitumor activity against a range of cancer cell lines. This highlights the potential for these compounds to be developed into novel anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Disease Treatment
The enzyme inhibitory potential of these compounds has been explored, particularly their ability to inhibit α-glucosidase and acetylcholinesterase. This suggests a potential application in treating diseases like diabetes and Alzheimer's through the modulation of enzyme activity (Abbasi et al., 2019).
Antioxidant Properties
Furthermore, some derivatives have been synthesized to evaluate their antioxidant activity. Amidomethane sulfonyl-linked bis heterocycles, for example, have exhibited excellent antioxidant activity, surpassing standard antioxidants like Ascorbic acid. This indicates their potential use in preventing oxidative stress-related diseases (Talapuru et al., 2014).
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-18-15-8-5-13(10-16(15)23-11)19-17(20)9-12-3-6-14(7-4-12)24(2,21)22/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJLWJYNMTJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.